molecular formula C20H25NO5S B4301354 ETHYL 3-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE

ETHYL 3-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE

Cat. No.: B4301354
M. Wt: 391.5 g/mol
InChI Key: ZZEOIPUMFIIEON-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxyphenyl group and a methylbenzenesulfonamido group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes an alkylation reaction with ethyl bromide in the presence of a base such as potassium carbonate to form ethyl 4-ethoxyphenyl ether.

    Formation of the Methylbenzenesulfonamido Intermediate: 4-methylbenzenesulfonyl chloride reacts with ammonia or an amine to form the corresponding sulfonamide.

    Coupling Reaction: The ethoxyphenyl intermediate and the methylbenzenesulfonamido intermediate are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interference with biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Ethyl 3-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-3-(4-methylbenzenesulfonamido)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-(4-ethoxyphenyl)-3-(4-chlorobenzenesulfonamido)propanoate: Similar structure but with a chlorobenzenesulfonamido group instead of a methylbenzenesulfonamido group.

Uniqueness

    Structural Features: The presence of both ethoxyphenyl and methylbenzenesulfonamido groups provides unique chemical properties.

    Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups.

Properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-4-25-17-10-8-16(9-11-17)19(14-20(22)26-5-2)21-27(23,24)18-12-6-15(3)7-13-18/h6-13,19,21H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEOIPUMFIIEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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